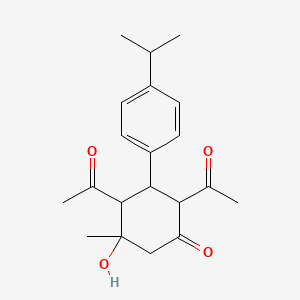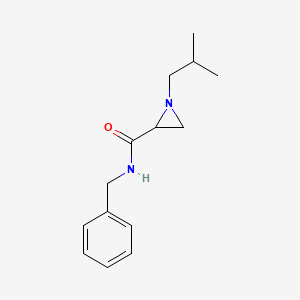
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone, also known as DHI, is a small molecule that has been widely used in scientific research due to its ability to mimic the natural pigment melanin. Melanin is responsible for the color of our skin, hair, and eyes, as well as providing protection against UV radiation. DHI has been used as a tool to study the synthesis and function of melanin, as well as its role in human health and disease.
作用機序
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone acts as a precursor for melanin synthesis by being incorporated into the polymer chain of melanin. 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone is oxidized to form quinones, which then react with other melanin precursors to form melanin. This process is regulated by a number of enzymes and proteins, including tyrosinase, tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has also been shown to have antioxidant properties, which may contribute to its protective effects against UV radiation.
Biochemical and Physiological Effects
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone can protect skin cells from UV-induced damage, as well as promote wound healing and reduce inflammation. 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has also been shown to have anti-cancer properties, potentially through its ability to modulate melanin synthesis and protect against UV-induced DNA damage.
実験室実験の利点と制限
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has several advantages for use in lab experiments, including its ability to mimic the natural pigment melanin and its availability for large-scale synthesis. However, 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has some limitations, including its instability in aqueous solutions and its potential to form insoluble aggregates that can interfere with experimental results.
将来の方向性
There are several future directions for research involving 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone. One area of focus is the development of new compounds that can modulate melanin synthesis and potentially treat skin pigmentation disorders. Another area of focus is the use of 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone as a tool to study the biology of melanocytes and the role of melanin in human health and disease. Additionally, 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone could be used in drug discovery efforts to identify compounds that can protect against UV-induced damage and potentially prevent skin cancer.
合成法
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone can be synthesized through a multi-step process starting from the precursor compound 2,4,5-trihydroxyphenylalanine (L-DOPA). The first step involves the oxidation of L-DOPA to form dopaquinone, which is then cyclized to form 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanoneCA. 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanoneCA is then acetylated and methylated to form 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone. This synthesis method has been optimized and can be performed on a large scale, making 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone readily available for scientific research.
科学的研究の応用
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has been used in a wide range of scientific research, including studies on melanin synthesis, pigment cell biology, and skin pigmentation disorders. 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone can also be used as a marker for melanoma, a type of skin cancer that arises from melanocytes. Additionally, 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has been used in drug discovery efforts to identify compounds that can modulate melanin synthesis and potentially treat skin pigmentation disorders.
特性
IUPAC Name |
2,4-diacetyl-5-hydroxy-5-methyl-3-(4-propan-2-ylphenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)14-6-8-15(9-7-14)18-17(12(3)21)16(23)10-20(5,24)19(18)13(4)22/h6-9,11,17-19,24H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYIVWIJBOQOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4976582.png)
![methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)
![N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4976590.png)

![5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976604.png)
![3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)

![7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4976648.png)

![1,7,8,9,10,10-hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4976676.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)